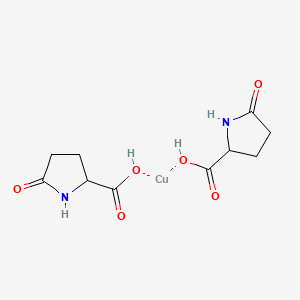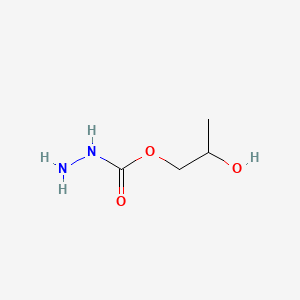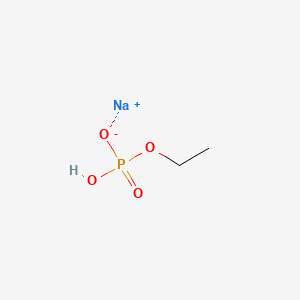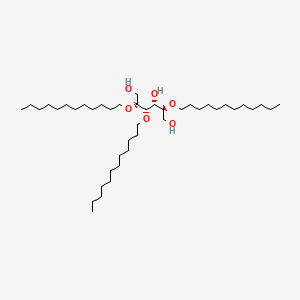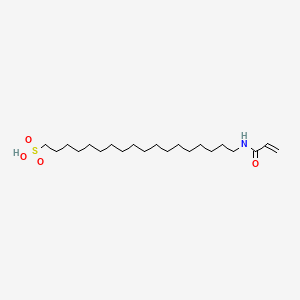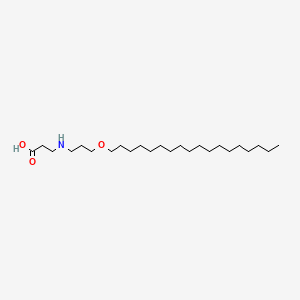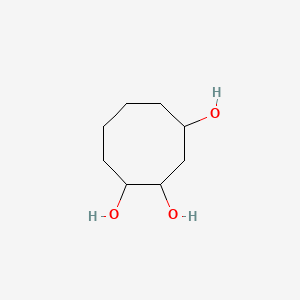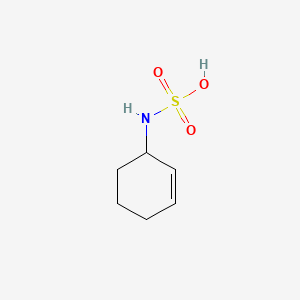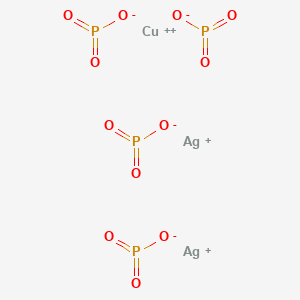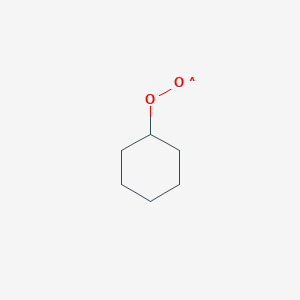
Cyclohexyldioxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyldioxy is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields It is characterized by the presence of a cyclohexyl group bonded to two oxygen atoms, forming a dioxy structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyldioxy can be synthesized through several methods, including the oxidation of cyclohexane derivatives. One common approach involves the liquid-phase oxidation of cyclohexane, where cyclohexyl hydroperoxide is formed as an intermediate. This intermediate can then be further oxidized to produce this compound . The reaction typically requires the presence of catalysts such as variable valence metal compounds to enhance the reaction rate and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The process may include the use of high-pressure oxygen and specific catalysts to facilitate the oxidation process. The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the production process .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyldioxy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound can be further oxidized to form cyclohexanone and cyclohexanol . Reduction reactions may involve the conversion of this compound to cyclohexane derivatives under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions. For instance, the oxidation of this compound typically requires elevated temperatures and the presence of catalysts to achieve high conversion rates .
Major Products Formed: The major products formed from the reactions of this compound include cyclohexanone, cyclohexanol, and various cyclohexyl derivatives. These products are often used as intermediates in the synthesis of other valuable compounds in the chemical industry .
Scientific Research Applications
Cyclohexyldioxy has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions to produce complex molecules. In biology, this compound derivatives are studied for their potential as enzyme inhibitors and therapeutic agents .
In the medical field, this compound compounds are explored for their potential use in drug delivery systems due to their ability to form inclusion complexes with various drugs, enhancing their solubility and stability . In industry, this compound is used in the production of polymers and other materials with unique properties .
Mechanism of Action
The mechanism of action of cyclohexyldioxy involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The molecular targets of this compound include various enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
Cyclohexyldioxy can be compared with other similar compounds, such as cyclohexanol and cyclohexanone. While all these compounds contain a cyclohexyl group, their chemical properties and reactivity differ significantly. Cyclohexanol, for example, is an alcohol, whereas cyclohexanone is a ketone. This compound, with its dioxy structure, exhibits unique reactivity patterns that distinguish it from these related compounds .
List of Similar Compounds:- Cyclohexanol
- Cyclohexanone
- Cyclohexyl hydroperoxide
- Cyclohexane
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and form inclusion complexes with other molecules highlights its potential in research and development.
Properties
CAS No. |
2143-59-1 |
|---|---|
Molecular Formula |
C6H11O2 |
Molecular Weight |
115.15 g/mol |
InChI |
InChI=1S/C6H11O2/c7-8-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
PCXXFAKDWJPSSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)O[O] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


